![molecular formula C18H23N3O4 B3214245 tert-butyl [(11aS)-2-amino-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetate CAS No. 1137496-23-1](/img/structure/B3214245.png)
tert-butyl [(11aS)-2-amino-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetate
Overview
Description
Tert-butyl acetate is a flammable solvent with a strong camphor-like odor, a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact . It is used in various applications including coatings, inks, adhesives, industrial cleaners, and degreasers .
Synthesis Analysis
The primary method for tert-butyl acetate production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis from isobutene and acetic acid through an additive reaction .Chemical Reactions Analysis
Tert-butyl acetate can be used to convert aromatic nitriles to the corresponding N-tert-butylamides catalyzed by sulfuric acid .Physical And Chemical Properties Analysis
Tert-butyl acetate has a broad solvency range, an intermediate evaporation rate, low density, and a flash point well within accepted industry parameters .Scientific Research Applications
- Researchers have developed a practical and useful catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent . This approach offers safety and sustainability improvements.
- tert-Butyl acetate can be employed to convert aromatic nitriles to the corresponding N-tert-butylamides, catalyzed by sulfuric acid .
Catalytic Direct Amidations in tert-Butyl Acetate
Conversion of Aromatic Nitriles to N-tert-Butylamides
Supramolecular Structure Modulation via tert-Butyl Functional Groups
Future Directions
Tert-butyl acetate is gaining attention due to its VOC-exempt and non-HAP status, making it an ideal candidate for solvent substitution in many applications . Its use is expected to increase in the future as manufacturers face increasing pressure to reduce VOCs and HAPs and to develop formulations with lower overall environmental impact .
properties
IUPAC Name |
tert-butyl 2-[(6aS)-8-amino-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-15(22)10-21-13-7-5-4-6-12(13)16(23)20-9-11(19)8-14(20)17(21)24/h4-7,11,14H,8-10,19H2,1-3H3/t11?,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPUMWOZWYWSKE-IAXJKZSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)N3CC(CC3C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)N3CC(C[C@H]3C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl [(11aS)-2-amino-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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